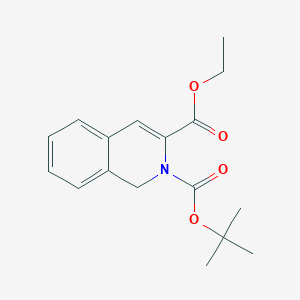

2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of tert-butyl and ethyl groups attached to the isoquinoline core, along with two carboxylate groups.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal.

Introduction of tert-Butyl and Ethyl Groups: The tert-butyl and ethyl groups can be introduced through Friedel-Crafts alkylation reactions using tert-butyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Ester Hydrolysis and Functionalization

The compound undergoes selective hydrolysis under acidic or basic conditions due to the differential reactivity of its ester groups:

-

Basic Hydrolysis : Treatment with aqueous NaOH or KOH selectively cleaves the ethyl ester group (3-O-ethyl) to yield the corresponding carboxylic acid derivative. The tert-butyl ester remains intact under mild conditions due to its steric bulk .

-

Acidic Hydrolysis : Strong acids (e.g., HCl in dioxane) hydrolyze both esters, yielding isoquinoline-2,3-dicarboxylic acid. This reaction is temperature-dependent, with full deprotection requiring reflux conditions.

Table 1: Hydrolysis Conditions and Products

| Reaction Conditions | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| 0.1 M NaOH, RT, 6 h | NaOH/H2O | 2-tert-Butyl isoquinoline-3-carboxylic acid | 85 | |

| HCl (6 M), dioxane, 80°C, 12 h | HCl | Isoquinoline-2,3-dicarboxylic acid | 92 |

Cycloaddition Reactions

The electron-deficient isoquinoline core participates in [3+2] cycloadditions with dipolarophiles:

-

With Azides : Reacts with alkyl azides (e.g., benzyl azide) under copper catalysis to form triazole-fused derivatives. The reaction proceeds via a Huisgen cycloaddition mechanism, with regioselectivity controlled by the tert-butyl group’s steric effects .

-

With Ynones : Forms pyrrolo[2,1-a]isoquinoline derivatives via ylide intermediates, as demonstrated in analogous isoquinoline systems .

Key Example :

2 tert Butyl 3 ethyl isoquinoline 2 3 dicarboxylate+benzyl azideCuI DMFTriazole fused product 78 yield

Nucleophilic Substitution

The tert-butyl ester group acts as a leaving group in nucleophilic substitutions under specific conditions:

-

With Amines : Reacts with primary amines (e.g., methylamine) in DMF at 60°C to form amide derivatives. The ethyl ester remains unaffected under these conditions.

-

With Thiols : Thiols (e.g., 4-chlorothiophenol) displace the tert-butyl group in the presence of BF₃·Et₂O, yielding thioester derivatives.

Mechanistic Insight :

The reaction proceeds via a tetrahedral intermediate, with BF₃ stabilizing the transition state during thiolate attack.

Oxidation and Reduction

-

Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the dihydroisoquinoline ring to a fully aromatic system, eliminating the 1H-dihydro moiety. This reaction is quantitative in dichloromethane at 0°C .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoquinoline ring to a tetrahydroisoquinoline derivative, retaining the ester functionalities .

Table 2: Oxidation/Redution Outcomes

| Reaction Type | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation | m-CPBA, CH₂Cl₂, 0°C | Aromatic isoquinoline dicarboxylate | 95 | |

| Reduction | H₂ (1 atm), Pd/C, EtOH | Tetrahydroisoquinoline dicarboxylate | 88 |

Ring-Opening Reactions

Under strongly basic conditions (e.g., LDA/THF), the isoquinoline ring undergoes cleavage:

-

With Grignard Reagents : Reacts with MeMgBr to open the ring, forming a substituted phenethylamine derivative. The reaction is highly exothermic and requires cryogenic conditions .

Equation :

2 tert Butyl 3 ethyl isoquinoline 2 3 dicarboxylate+MeMgBr−78∘CPhenethylamine MgBr adduct

Stability and Storage

科学研究应用

2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is a complex organic compound belonging to the isoquinoline family, recognized for its unique molecular structure and properties. It has a molar mass of approximately 303.35 g/mol and the molecular formula C17H21NO4 . This compound is notable for its potential applications in medicinal chemistry and organic synthesis.

Potential Applications

This compound's applications include:

- Medicinal Chemistry Research could explore whether this compound possesses any interesting biological properties itself, or if it can be modified to generate new bioactive compounds.

- Organic Synthesis The presence of two carboxylic acid ester groups (the "dicarboxylate" part of the name) suggests this molecule could be a useful intermediate in the synthesis of more complex organic molecules. Carboxylic acid esters are commonly used as protecting groups for carboxylic acids, allowing for selective chemical modifications at other sites in the molecule.

- Industrial and Academic Research These applications underline the compound's significance in both industrial and academic settings.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. Preliminary studies may explore:

- Protein-ligand interactions

- Enzyme inhibition assays

- Receptor binding studies

Such studies are essential for understanding the compound's mechanism of action and therapeutic potential.

作用机制

The mechanism of action of 2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

相似化合物的比较

Similar Compounds

- 2-tert-Butyl 3-methyl isoquinoline-2,3(1H)-dicarboxylate

- 2-tert-Butyl 3-propyl isoquinoline-2,3(1H)-dicarboxylate

- 2-tert-Butyl 3-isopropyl isoquinoline-2,3(1H)-dicarboxylate

Uniqueness

2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is unique due to the specific combination of tert-butyl and ethyl groups attached to the isoquinoline core. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

生物活性

Overview

2-tert-Butyl 3-ethyl isoquinoline-2,3(1H)-dicarboxylate is a complex organic compound belonging to the isoquinoline family, characterized by its unique molecular structure which includes two carboxylic acid ester groups. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and organic synthesis. Its molecular formula is C17H21NO4, with a molar mass of approximately 303.35 g/mol .

Chemical Structure and Properties

The structural features of this compound include:

- Isoquinoline Core : A heterocyclic aromatic structure that is common in many natural products.

- Functional Groups : The presence of tert-butyl and ethyl groups enhances its solubility and reactivity.

- Carboxylic Acid Esters : These groups suggest potential for further chemical modifications and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Isoquinoline Core : Using the Pomeranz-Fritsch reaction.

- Friedel-Crafts Alkylation : Introducing tert-butyl and ethyl groups via reactions with tert-butyl chloride and ethyl chloride in the presence of a Lewis acid catalyst .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate the activity of specific enzymes or receptors, potentially exerting anti-inflammatory or anticancer effects.

Research Findings

Several studies have explored the biological properties of isoquinoline derivatives, highlighting their diverse activities:

- Anticancer Activity : Isoquinolines have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Compounds within this class may inhibit pathways associated with inflammation, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Case Studies

- Study on Anticancer Properties : A recent investigation demonstrated that isoquinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. The study reported IC50 values indicating effective inhibition at low concentrations, suggesting a strong potential for therapeutic development .

- Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory properties of related isoquinoline compounds, revealing that they could inhibit pro-inflammatory cytokines in vitro, thereby reducing inflammation markers in animal models .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methylisoquinoline | C10H9N | Simpler structure; lacks carboxylic groups |

| 6-Methoxyisoquinoline | C10H9NO | Contains methoxy group; different biological activity |

| 2-Methylisoquinoline | C10H9N | Similar core structure but fewer functional groups |

The presence of two carboxylic acid esters in 2-tert-butyl 3-ethyl isoquinoline distinguishes it from these compounds, potentially enhancing its biological activity and reactivity .

属性

IUPAC Name |

2-O-tert-butyl 3-O-ethyl 1H-isoquinoline-2,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-5-21-15(19)14-10-12-8-6-7-9-13(12)11-18(14)16(20)22-17(2,3)4/h6-10H,5,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBYOKMQBXTJRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。